molecular formula C21H21ClN2O4S B2573538 1-(4-Chlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-01-0

1-(4-Chlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2573538
CAS RN: 900011-01-0
M. Wt: 432.92
InChI Key: OVEZWBLBKDXTLC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H21ClN2O4S and its molecular weight is 432.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has shown the potential of novel heterocyclic compounds containing sulfonamido moieties, which are synthesized for use as antibacterial agents. These compounds were derived from precursor reactions producing various derivatives, such as pyran, pyridine, and pyrazole, which were then tested for their antibacterial activities. Several of these synthesized compounds demonstrated high antibacterial activities, indicating their potential application in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Pyrazole Derivatives

Another study focused on the synthesis of pyrazole derivatives containing an aryl sulfonate moiety. These compounds were synthesized through a one-pot cyclo-condensation reaction and were screened for their anti-inflammatory activity as well as their antimicrobial efficacy against various Gram-positive and Gram-negative bacterial and fungal strains. One of the compounds exhibited potent anti-inflammatory activity, and the majority demonstrated significant antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Kendre, Landge, Jadhav, & Bhusare, 2013).

Heterocyclic Compounds with Sulfone Groups

Research into heterocyclic compounds with sulfone groups has shown the synthesis and characterization of new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines. These compounds are of interest due to their potential to inhibit human carbonic anhydrases, which are important in various biochemical processes. The development of these sulfonamide derivatives of polynuclear heterocyclic compounds could provide new insights into their biological activities and potential therapeutic applications (Komshina et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-27-17-9-10-19(28-2)20(14-17)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZWBLBKDXTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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